molecular formula C14H19NO2 B13259157 3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one

3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one

Cat. No.: B13259157
M. Wt: 233.31 g/mol
InChI Key: AXVNOTIPEVTRMC-UHFFFAOYSA-N
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Description

3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one is a chemical compound with the molecular formula C14H19NO2. It is known for its unique structure, which includes a cyclobutanone ring substituted with a methoxy group and an aminomethylphenyl group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one typically involves the reaction of 4-(aminomethyl)phenol with 2,2-dimethylcyclobutanone in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may have different ring structures or substituents.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-[[4-(aminomethyl)phenyl]methoxy]-2,2-dimethylcyclobutan-1-one

InChI

InChI=1S/C14H19NO2/c1-14(2)12(16)7-13(14)17-9-11-5-3-10(8-15)4-6-11/h3-6,13H,7-9,15H2,1-2H3

InChI Key

AXVNOTIPEVTRMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1=O)OCC2=CC=C(C=C2)CN)C

Origin of Product

United States

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